6-Methyl-5,7-diazaoxindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5,7-diazaoxindole is a heterocyclic compound that belongs to the family of diazaoxindoles These compounds are characterized by their unique structure, which includes a pyrrolo[2,3-d]pyrimidin-6-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,7-diazaoxindole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-(4-chloropyrimidin-5-yl)acetate with ammonia to form 2-(4-aminopyrimidin-5-yl)acetamides, which are then cyclized to yield the target compound . The reaction conditions often involve heating with aqueous hydrochloric acid in dioxane or using basic conditions such as potassium carbonate in methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-5,7-diazaoxindole undergoes various chemical reactions, including alkylation, oxidation, and substitution. For instance, alkylation reactions can be performed using methyl iodide or benzyl bromide in the presence of a strong base like sodium hydroxide or butyllithium .
Common Reagents and Conditions:
Alkylation: Methyl iodide or benzyl bromide with sodium hydroxide or butyllithium.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenated reagents like chlorides or bromides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation typically results in 5,7-disubstituted derivatives .
Wissenschaftliche Forschungsanwendungen
6-Methyl-5,7-diazaoxindole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methyl-5,7-diazaoxindole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Diazaoxindole: Shares a similar core structure but lacks the methyl group at the 6-position.
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan, which have different substituents and biological activities.
Uniqueness: 6-Methyl-5,7-diazaoxindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with tailored functionalities .
Eigenschaften
CAS-Nummer |
118801-71-1 |
---|---|
Molekularformel |
C7H7N3O |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
2-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-4-8-3-5-2-6(11)10-7(5)9-4/h3H,2H2,1H3,(H,8,9,10,11) |
InChI-Schlüssel |
FRUNDADHVMDNAW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2CC(=O)NC2=N1 |
Kanonische SMILES |
CC1=NC=C2CC(=O)NC2=N1 |
Synonyme |
6H-Pyrrolo[2,3-d]pyrimidin-6-one, 5,7-dihydro-2-methyl- (6CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.